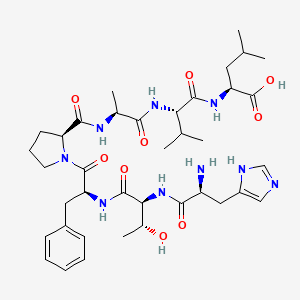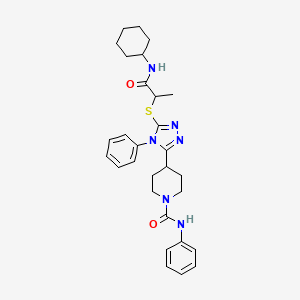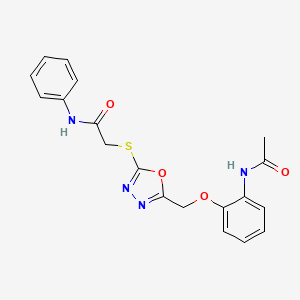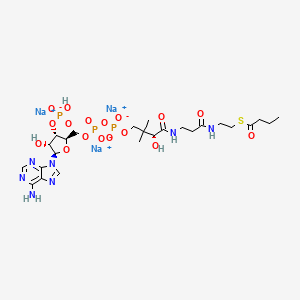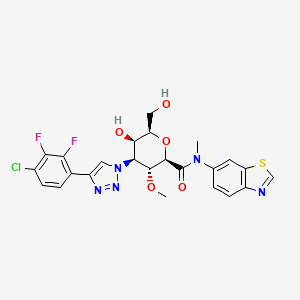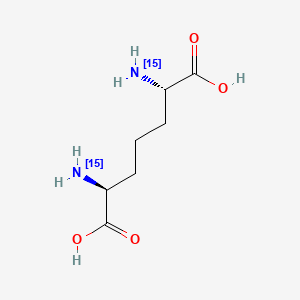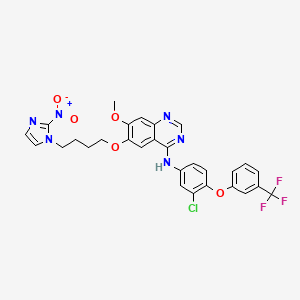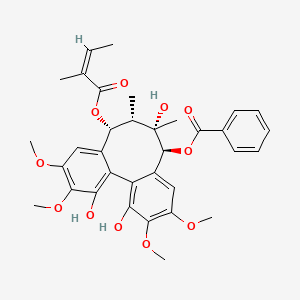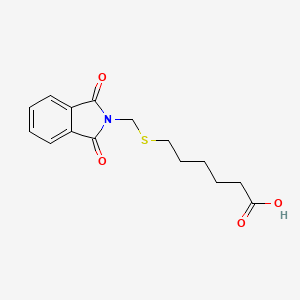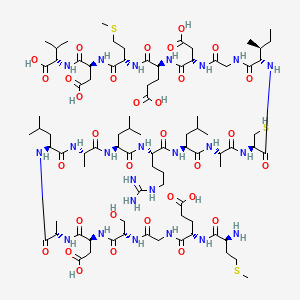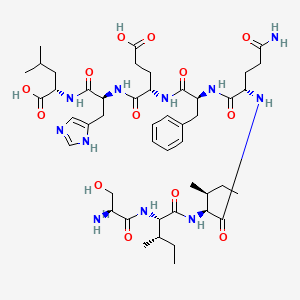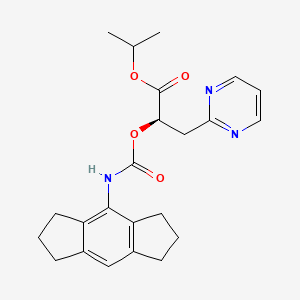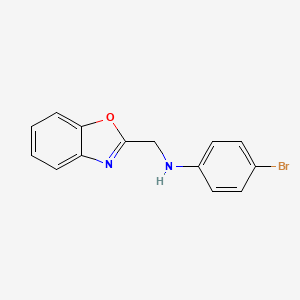
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry, medicinal chemistry, and industrial applications due to its broad substrate scope and functionalization potential . The compound this compound is characterized by the presence of a benzoxazole ring attached to a 4-bromoaniline moiety through a methylene bridge.
Méthodes De Préparation
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-dimethyl-4-aminopyridine (DMAP) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Analyse Des Réactions Chimiques
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.
Applications De Recherche Scientifique
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in biological processes, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, leading to their anti-inflammatory and antioxidant effects .
Comparaison Avec Des Composés Similaires
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline can be compared with other similar compounds, such as:
N-(1,3-benzothiazol-2-ylmethyl)-4-bromoaniline: This compound has a benzothiazole ring instead of a benzoxazole ring, which may result in different biological activities and reactivity.
N-(1,3-benzoxazol-2-ylmethyl)-4-chloroaniline: The presence of a chlorine atom instead of a bromine atom may affect the compound’s reactivity and biological properties.
N-(1,3-benzoxazol-2-ylmethyl)-4-methoxyaniline: The methoxy group may enhance the compound’s solubility and alter its biological activity.
The uniqueness of this compound lies in its specific combination of the benzoxazole ring and the 4-bromoaniline moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11BrN2O |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
N-(1,3-benzoxazol-2-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C14H11BrN2O/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-8,16H,9H2 |
Clé InChI |
JSSZKVFZNCWYID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)CNC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


